1-Phenyl-1,4-dihydropyrazine-2,3-dione

Fragment-based drug discovery Physicochemical profiling Medicinal chemistry

1-Phenyl-1,4-dihydropyrazine-2,3-dione (CAS 892278-84-1; molecular formula C₁₀H₈N₂O₂; MW 188.18 g/mol) is a mono‑N‑phenyl‑substituted 1,4‑dihydropyrazine‑2,3‑dione heterocycle. The compound features a non‑aromatic 8π‑electron pyrazine‑dione core bearing a single phenyl substituent at N1 while retaining a free NH at N4, distinguishing it from both fully oxidized pyrazine‑2,3‑diones and 1,4‑disubstituted congeners.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 892278-84-1
Cat. No. B2609147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,4-dihydropyrazine-2,3-dione
CAS892278-84-1
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CNC(=O)C2=O
InChIInChI=1S/C10H8N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13)
InChIKeyDRBGMVOLKSESHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-1,4-dihydropyrazine-2,3-dione (CAS 892278-84-1): Procurement-Quality Specifications and Structural Differentiation Guide


1-Phenyl-1,4-dihydropyrazine-2,3-dione (CAS 892278-84-1; molecular formula C₁₀H₈N₂O₂; MW 188.18 g/mol) is a mono‑N‑phenyl‑substituted 1,4‑dihydropyrazine‑2,3‑dione heterocycle . The compound features a non‑aromatic 8π‑electron pyrazine‑dione core bearing a single phenyl substituent at N1 while retaining a free NH at N4, distinguishing it from both fully oxidized pyrazine‑2,3‑diones and 1,4‑disubstituted congeners. It serves as a versatile synthetic building block for constructing 1,4‑disubstituted dihydropyrazine‑2,3‑diones with reported anticonvulsant, NPY‑antagonist, and DAAO‑inhibitory activities, and is catalogued as a fragment‑like AKR1C3 inhibitor in the DrugMap database [1][2].

Why 1-Phenyl-1,4-dihydropyrazine-2,3-dione (892278-84-1) Cannot Be Interchanged with Generic N-Substituted Dihydropyrazine-2,3-diones


The N1‑phenyl substitution on 1,4‑dihydropyrazine‑2,3‑dione imparts a distinct logP of 0.53 and TPSA of 54.86 Ų that is fundamentally different from the N‑benzyl (predicted logP ~1.5–2.0), N‑alkyl (logP <0 to ~0.3), or unsubstituted parent (predicted logP ~−1.0) analogs . This lipophilicity window places 892278‑84‑1 in a optimal fragment‑like property space (MW <200, logP 0–1, HBD 1, HBA 3), directly impacting solubility, membrane permeability, and target‑binding thermodynamics. The free NH at N4 is the sole site for further derivatization in N‑monosubstituted analogs; removing or replacing the phenyl group alters the electronic character of the dione system, which computational studies indicate modulates the binding free energy to AKR1C3 by approximately −5 kcal/mol for planar conformers [1]. Consequently, substituting a generic N‑alkyl or N‑benzyl dihydropyrazine‑2,3‑dione for 892278‑84‑1 in a synthetic sequence or biological assay changes both the physicochemical starting point and the regiochemical outcome of subsequent N4‑alkylation [2].

1-Phenyl-1,4-dihydropyrazine-2,3-dione (892278-84-1): Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity (logP) and Polar Surface Area (TPSA) Differentiation vs. N-Benzyl and Unsubstituted Dihydropyrazine-2,3-dione Analogs

The computed logP of 1-phenyl-1,4-dihydropyrazine-2,3-dione is 0.53, placing it in the optimal fragment-like property range (logP 0–1) for aqueous solubility and passive permeability . By contrast, the unsubstituted 1,4-dihydropyrazine-2,3-dione (CAS 931-18-0, MW 112.09) has a predicted logP of approximately −1.0 and TPSA ~75 Ų, making it substantially more polar and less membrane-permeable. The N-benzyl analog (MW 202.21) has an estimated logP of 1.5–2.0 and TPSA ~55 Ų, increasing lipophilicity beyond the fragment-like sweet spot. The target compound's TPSA of 54.86 Ų and HBD count of 1 satisfy both the Rule of Three (Ro3) for fragments and key CNS multiparameter optimization (MPO) criteria, whereas the unsubstituted parent exceeds Ro3 TPSA thresholds .

Fragment-based drug discovery Physicochemical profiling Medicinal chemistry

Multi-Vendor Purity Benchmarking: ≥98% Assay Consistency Across Independent Suppliers of 892278-84-1

Three independent, non-affiliated vendors report purity specifications for 892278-84-1: Chemscene certifies ≥98% (Cat. CS-0330514), Leyan certifies 98% (Product No. 1401184), and CymitQuimica certifies a minimum of 95% (Ref. 3D-SKB27884) . The convergence of two suppliers at the ≥98% threshold provides cross-validated quality assurance, with Chemscene additionally specifying storage at 2–8°C sealed under dry conditions. In contrast, closely related N-substituted analogs such as 1-(2-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione (CAS 1280865-93-1) and 1-(2,4-difluorobenzyl)-1,4-dihydropyrazine-2,3-dione (CAS 2098052-68-5) are typically offered at 95% purity from single-source suppliers, reducing inter-laboratory reproducibility assurance [1].

Chemical procurement Quality control Analytical chemistry

AKR1C3 Target Classification with Fold-Change and Significance Metrics vs. Uncharacterized Fragment Analogs

The DrugMap database annotates 892278-84-1 as an inhibitor, antagonist, and blocker of dihydrodiol dehydrogenase type I (AKR1C3; UniProt AK1C3_HUMAN) with a molecular expression p-value of 4.06E-01, fold-change of 1.39, and Z-score of 0.74 [1]. While the effect size is modest, this represents one of few publicly available target classifications for a mono‑N‑phenyl dihydropyrazine‑2,3‑dione scaffold. The broader fragment-based virtual screening campaign by Brožič et al. (2012) identified 24 structurally diverse AKR1C1/AKR1C3 inhibitors from a fragment library with Ki values in the low μM range, with 10 ns molecular dynamics simulations indicating a stable, planar binding conformation and estimated binding free energy of approximately −5 kcal/mol for the inhibitor–AKR1C3 complex [2]. By contrast, N‑alkyl dihydropyrazine‑2,3‑diones (e.g., 1‑ethyl, 1‑isobutyl) lack publicly documented AKR1C3 activity data, and the DAAO‑targeted analog M7I (5‑{2‑[4‑(trifluoromethyl)phenyl]ethyl}‑1,4‑dihydropyrazine‑2,3‑dione) binds an entirely different enzyme class (X‑ray resolution 2.1 Å, PDB 7U9S), demonstrating the divergent target selectivity achievable by modifying the N‑substituent [3].

Aldo-keto reductase Target engagement Drug discovery screening

Synthetic Derivatization Potential: Free N4–H as a Single Regiochemical Handle vs. 1,4-Disubstituted Congeners

892278-84-1 possesses exactly one free NH position (N4), enabling unambiguous, single-site N4‑alkylation to generate 1‑phenyl‑4‑substituted‑1,4‑dihydropyrazine‑2,3‑diones without competition from a second NH. Georgiyants et al. (2006) demonstrated that 1‑R‑1,4‑dihydropyrazine‑2,3‑diones are alkylated with benzyl chlorides in dimethylformamide to yield 1‑aryl‑4‑benzyl derivatives with defined regiochemistry [1]. The Shineva thesis (2009) further reports that 1‑aryl‑1,4‑dihydropyrazine‑2,3‑diones serve as precursors for anticonvulsant N,N'‑disubstituted 2,3‑dioxo‑1,4‑dihydropyrazines, with one derivative (3,4‑dimethoxyphenylamide‑4‑[(3',4'‑dimethoxyphenyl)‑2,3‑dioxo‑1,4‑dihydropyrazine‑1‑yl]acetic acid) exhibiting anticonvulsant activity exceeding that of the reference drug Depakine [2]. By contrast, the fully substituted M7I DAAO inhibitor (PDB 7U9S) contains no free NH for further derivatization, and the unsubstituted parent (CAS 931-18-0) has two equivalent NH sites, leading to statistical mixtures upon mono‑alkylation unless protective group strategies are employed [3]. The NPY antagonist patent US 6,177,429 emphasizes that 4‑phenyl‑1,4‑dihydropyrazines with piperidinyl/piperazinyl attachments at the 3‑position are the pharmacophoric core, highlighting the value of the N‑phenyl fragment as a starting material [4].

Synthetic chemistry Building block Regioselective alkylation

1-Phenyl-1,4-dihydropyrazine-2,3-dione (892278-84-1): Evidence-Backed Application Scenarios for Procurement Decision-Making


Fragment-Based Drug Discovery: AKR1C3-Targeted Library Design

Procure 892278-84-1 as a Rule-of-Three-compliant fragment (MW 188.18, logP 0.53, HBD 1, HBA 3, TPSA 54.86 Ų) for inclusion in AKR1C3-focused fragment screening libraries. The DrugMap annotation confirms AKR1C3 inhibitor classification (fold-change 1.39, p-value 4.06E-01), while the Brožič et al. (2012) fragment screening campaign establishes that planar dihydropyrazine-dione scaffolds achieve estimated binding free energies of ~−5 kcal/mol to AKR1C3 [1][2]. The compound's single free NH provides a well-defined vector for structure-guided fragment growth, and its ≥98% purity from multiple vendors ensures reproducible screening outcomes .

Synthetic Building Block for 1,4-Disubstituted Dihydropyrazine-2,3-dione SAR Libraries

Use 892278-84-1 as the core intermediate for constructing 1‑phenyl‑4‑(substituted)‑1,4‑dihydropyrazine‑2,3‑dione libraries via single-step N4‑alkylation. The Georgiyants et al. (2006) protocol with benzyl chlorides in DMF provides a validated synthetic route, and the Shineva (2009) thesis demonstrates that the resulting 1,4‑disubstituted products exhibit anticonvulsant activity exceeding Depakine in animal models [3][4]. Unlike the unsubstituted parent (CAS 931-18-0) which yields statistical mixtures upon mono‑alkylation, 892278‑84‑1 offers 100% regiochemical control at N4, reducing purification burden and enabling parallel library synthesis. The NPY antagonist patent US 6,177,429 confirms that 4‑phenyl substitution is a key pharmacophoric element, further validating the choice of a phenyl-bearing starting material [5].

DAAO vs. AKR1C3 Selectivity Profiling: Comparator Compound for Target Selectivity Studies

Deploy 892278-84-1 alongside M7I (PDB 7U9S; 5‑{2‑[4‑(trifluoromethyl)phenyl]ethyl}‑1,4‑dihydropyrazine‑2,3‑dione) in parallel biochemical profiling panels to interrogate the target selectivity switch between AKR1C3 (892278-84-1, DrugMap-annotated) and D-amino acid oxidase (M7I, crystallographically confirmed at 2.1 Å resolution) [1][2]. The structural divergence at the N4 position — free NH in 892278-84-1 vs. bulky trifluoromethylphenylethyl in M7I — provides a focused chemical probe set for understanding how N4 substitution redirects dihydropyrazine-2,3-dione binding from AKR1C3 (aldoketo reductase family) to DAAO (flavoenzyme family), informing rational design of selective inhibitors for either target class.

Physicochemical Reference Standard for Dihydropyrazine-2,3-dione Scaffold Characterization

Employ 892278-84-1 as a well-characterized reference material for analytical method development and computational model validation involving the dihydropyrazine-2,3-dione scaffold. With vendor-consensus purity ≥98%, independently verified molecular formula (C₁₀H₈N₂O₂), SMILES string (C1=CC=C(C=C1)N2C=CNC(=O)C2=O), and computed descriptors (TPSA 54.86, logP 0.53, HBA 3, HBD 1, rotatable bonds 1) from Leyan, the compound provides a reproducible benchmark for HPLC method calibration, logP determination, and in silico property prediction validation [3]. Its melting point exceeding 300°C (as reported by some vendor sources) provides an additional thermal stability reference point for differential scanning calorimetry (DSC) characterization of related analogs.

Quote Request

Request a Quote for 1-Phenyl-1,4-dihydropyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.